molecular formula C18H18N4O B11457410 6-Benzyl-3-[(2,3-dimethylphenyl)amino]-1,2,4-triazin-5-ol

6-Benzyl-3-[(2,3-dimethylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11457410
M. Wt: 306.4 g/mol
InChI Key: QWQKRECVZVUCQF-UHFFFAOYSA-N
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Description

6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 2,3-dimethylphenyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-1,2,4-TRIAZINE
  • 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-1,2,4-TRIAZIN-5-THIONE
  • 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-1,2,4-TRIAZIN-5-OL

Uniqueness

6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific substitution pattern and the presence of both benzyl and dimethylphenyl groups. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

6-benzyl-3-(2,3-dimethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H18N4O/c1-12-7-6-10-15(13(12)2)19-18-20-17(23)16(21-22-18)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)

InChI Key

QWQKRECVZVUCQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C

Origin of Product

United States

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